2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
Description
2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is a cyanoacetamide derivative characterized by a pyridin-3-yl ketone group and a 3-fluorophenyl substituent. Its molecular formula is C₁₄H₉FN₂O, with a molecular weight of 240.23 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis, leveraging the electron-withdrawing fluorine substituent to modulate reactivity and biological activity .
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBXSFHAQTRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C#N)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation Followed by Nitrile Formation
A foundational laboratory method involves a two-step process starting with aldol condensation between 3-fluorobenzaldehyde and pyridine-3-carbaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium tert-butoxide in ethanol or tetrahydrofuran (THF) at 60–80°C. The resulting aldol adduct, 3-hydroxy-2-(3-fluorophenyl)-3-(pyridin-3-yl)propanal, is subsequently treated with cyanating agents like sodium cyanide or trimethylsilyl cyanide. This step is performed under anhydrous conditions to yield the target nitrile.
Key Parameters:
One-Pot Substitution Reaction
An alternative one-pot synthesis leverages 3-fluoro-α-bromoacetophenone and 3-oxo-3-(pyridin-3-yl)propanenitrile. The reaction proceeds via nucleophilic substitution in the presence of an alkaline catalyst such as sodium methoxide in methanol. This method bypasses intermediate isolation, reducing processing time.
Reaction Conditions:
Industrial Production Strategies
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency. A patented method describes the reaction of 3-fluorophenylacetonitrile with pyridine-3-carbonyl chloride in a tubular reactor under pressurized conditions (2–5 bar). The use of immobilized lipase catalysts ensures high enantiomeric purity (>98%) while minimizing waste.
Optimization Metrics:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 15–20 min | Maximizes conversion |
| Temperature | 50–60°C | Reduces byproducts |
| Catalyst Loading | 5–7 wt% | Balances cost and activity |
Debenzylation and Deprotection
For intermediates requiring protective groups, industrial protocols utilize catalytic hydrogenation or acidic debenzylation. A notable patent outlines the use of palladium-on-carbon (Pd/C) under hydrogen atmosphere to remove benzyl groups from precursors, followed by deprotection with hydrochloric acid. This approach limits dihydro impurity formation to <0.15%.
Impurity Control:
- Dihydro Impurity: Controlled via low-temperature debenzylation (25–30°C).
- Solvent Choice: Tetrahydrofuran-water mixtures improve solubility and phase separation.
Optimization and Process Enhancements
Solvent and Base Selection
Comparative studies highlight the role of solvent polarity in reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate nitrile formation but necessitate stringent drying. Conversely, ethanol offers a balance between reaction rate and ease of purification.
Base Comparison:
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Sodium methoxide | Methanol | 82 | 94 |
| Potassium carbonate | Acetonitrile | 76 | 89 |
| DBU | THF | 88 | 97 |
Catalytic Asymmetric Synthesis
Recent advances employ chiral auxiliaries to achieve enantioselective synthesis. For example, (R)-BINOL-derived phosphoric acids catalyze the asymmetric aldol step, yielding the (R)-enantiomer with 92% enantiomeric excess (ee). This method is critical for applications requiring stereochemical precision.
Catalyst Performance:
Comparative Analysis of Methodologies
Yield and Scalability Trade-offs
Laboratory methods prioritize flexibility and purity, whereas industrial processes emphasize throughput and cost-efficiency. For instance, the one-pot substitution reaction achieves higher yields (85%) but requires stringent temperature control, making it less suitable for large-scale production.
Chemical Reactions Analysis
Reaction Mechanisms and Key Transformations
The compound undergoes several chemically significant reactions due to its carbonyl, nitrile, and aromatic functionalities. Key reactions include:
Nucleophilic Addition
The carbonyl group (C=O) reacts with nucleophiles such as alcohols, amines, or enolates under basic conditions. For example:
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Reagents : Sodium methoxide (MeONa) in methanol.
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Product : Formation of β-hydroxy nitriles or substituted ketones.
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Citation : Similar reactivity is observed in analogous compounds undergoing Michael addition .
Hydrolysis
Under acidic or basic conditions, the nitrile group (C≡N) can hydrolyze to carboxylic acid or amide derivatives. For instance:
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Conditions : Acidic hydrolysis (e.g., HCl/H₂O).
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Product : Conversion to a carboxylic acid derivative.
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Relevance : This reaction pathway is critical for modifying the compound’s substituents for medicinal chemistry applications.
Michael Addition
The compound participates in Michael addition reactions with conjugated enynones, forming δ-diketones. For example:
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Reagents : Linear conjugated enynones and bases (e.g., MeONa or LDA).
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Product : Diastereomeric mixtures of δ-diketones in a 2.5:1 ratio.
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Yield : 53–98% under optimized conditions.
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Citation : Demonstrated in analogous systems with 3-oxo-3-phenylpropanenitrile .
Structural Influences on Reactivity
The fluorine atom at the para position of the phenyl ring significantly impacts reactivity:
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Electronic Effects : The electron-withdrawing fluorine enhances the carbonyl group’s electrophilicity, facilitating nucleophilic attacks.
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Substituent Effects : The pyridin-3-yl group’s electron-deficient nature may stabilize intermediates during reactions like hydrolysis .
Analytical and Stability Data
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that compounds similar to 2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile exhibit significant antiviral properties. For instance, studies on related pyridine derivatives have shown their effectiveness as non-covalent inhibitors of viral proteases, crucial for the replication of viruses such as SARS-CoV . The presence of the pyridine ring enhances binding affinity to the target enzymes, making these compounds potential candidates for antiviral drug development.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound reveal its ability to inhibit specific cancer cell lines. The structural features of this compound suggest that it may interact with critical cellular pathways involved in tumor growth and proliferation. Further studies are needed to elucidate its mechanism of action and efficacy in vivo.
Synthetic Methodologies
The synthesis of this compound can be achieved through various organic synthesis techniques. Notably, the compound can be derived from starting materials such as nicotinaldehyde and ethyl bromoacetate via a series of reactions including Darzens condensation and subsequent functional group modifications .
| Step | Reaction Type | Starting Material | Product |
|---|---|---|---|
| 1 | Darzens Condensation | Nicotinaldehyde + Ethyl bromoacetate | Ethyl 3-(pyridine-3-yl)oxirane-2-carboxylate |
| 2 | Hydrogenation | Ethyl 3-(pyridine-3-yl)oxirane-2-carboxylate | Ethyl 2-hydroxy-3-(pyridin-3-yl)propanoate |
| 3 | Fluoro Substitution | Ethyl 2-hydroxy-3-(pyridin-3-yl)propanoate | Ethyl 2-fluoro-3-(pyridin-3-yl)propanoate |
| 4 | Aminolysis | Ethyl 2-fluoro-3-(pyridin-3-yl)propanoate | 2-fluoro-3-(pyridin-3-yl)propanamide |
| 5 | Dehydration | 2-fluoro-3-(pyridin-3-yl)propanamide | This compound |
Case Studies and Research Findings
Several case studies highlight the therapeutic potential and synthesis of this compound:
Case Study: Antiviral Development
A systematic investigation into the structure–activity relationship (SAR) of pyridine-based compounds demonstrated that modifications at the phenyl and pyridine positions significantly affect antiviral activity against SARS-CoV . This reinforces the importance of chemical diversity in drug design.
Case Study: Anticancer Research
A study focusing on a series of pyridine derivatives revealed promising results in inhibiting cancer cell proliferation in vitro. The findings suggest that further exploration into the pharmacodynamics and pharmacokinetics of these compounds could lead to new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares 2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile with four analogs differing in substituent type and position:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (F, Cl): Enhance electrophilicity at the ketone group, favoring nucleophilic additions (e.g., Knoevenagel condensations) . The meta-fluorine substituent likely improves metabolic stability compared to ortho-chloro analogs in drug design . Electron-donating groups (OCH₃): Reduce reactivity but improve solubility in polar solvents .
- Molecular Weight : Chloro-substituted analogs exhibit higher molecular weights due to chlorine’s atomic mass .
Pharmaceutical Intermediates
- Fluorophenyl and Chlorophenyl analogs: Serve as precursors for pyrazolopyrimidinones (e.g., MK83, MK86), which exhibit antitumor and anti-inflammatory activity . Fluorine’s electronegativity enhances binding affinity to biological targets .
- Methoxy-substituted analogs: Used in phenothiazine-cyanochalcone hybrids (e.g., 1p, 1q) that inhibit tubulin polymerization, a mechanism relevant in cancer therapy .
Material Science
- Benzimidazole derivatives : Demonstrate superior corrosion inhibition (85% efficiency at 1 mM) for copper in nitric acid, attributed to strong adsorption via N and O atoms .
Green Chemistry
- Deep Eutectic Solvent (DES) synthesis: CoFe₂O₄ nanoparticles catalyze reactions of 3-oxo-3-(pyridin-3-yl)propanenitrile with aldehydes in choline chloride/glycerol mixtures, achieving 84–94% yields .
Research Findings and Data Gaps
- Biological Activity : Fluorophenyl derivatives are understudied compared to chloro and methoxy analogs. Further research is needed to quantify their pharmacokinetic profiles.
- Safety Data: No SDS is available for the fluorophenyl compound, unlike its benzimidazole analog, which requires strict handling due to acute toxicity .
Biological Activity
2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, highlighting its significance in pharmacological research.
Chemical Structure and Synthesis
The molecular structure of this compound features a fluorinated phenyl group and a pyridine moiety, contributing to its unique chemical properties. The synthesis typically involves multi-step reactions, including the use of appropriate reagents and conditions to achieve high yields and purity. A recent study reported a method yielding over 96% purity through careful control of reaction parameters .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown effectiveness in inhibiting cell proliferation in various cancer cell lines, including HeLa and MCF7 cells. A notable mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, particularly G2/M phase .
| Compound | Cell Line | Activity | Mechanism |
|---|---|---|---|
| 9a | HeLa | Cell cycle arrest | Apoptosis induction |
| 14g | MCF7 | G2/M phase arrest | Inhibition of CDK2/CDK9 |
Anti-inflammatory and Antimicrobial Effects
In addition to anticancer properties, this compound class has demonstrated anti-inflammatory effects superior to traditional agents like curcumin. In vitro studies revealed that certain derivatives significantly inhibited pro-inflammatory cytokine production in activated macrophages . Furthermore, antimicrobial assays showed promising activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of various pyridine derivatives highlighted the efficacy of this compound in reducing tumor cell viability. The compound was found to inhibit key signaling pathways involved in cancer progression, suggesting its role as a therapeutic agent against certain malignancies .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their ability to modulate immune responses effectively. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess cytokine levels, revealing that these compounds could significantly reduce TNF-alpha and IL-6 levels .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-Fluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between fluorophenyl-substituted aldehydes and pyridinyl ketones. For example, analogous syntheses involve Knoevenagel condensation using piperidine as a catalyst in ethanol at 0–5°C, yielding derivatives with >90% purity after recrystallization . Optimization includes adjusting solvent polarity (e.g., choline chloride/glycerol deep eutectic solvents for greener synthesis) and temperature control to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is critical for isolating the desired product .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and pyridinyl (δ ~8.0–8.8 ppm) moieties, with the nitrile group appearing as a singlet (~2.5 ppm for adjacent methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 257.33 for CHNO) and fragmentation patterns .
- X-ray Crystallography : Single-crystal XRD resolves stereoelectronic effects, such as the antiperiplanar conformation of the fluorophenyl and pyridinyl groups, which stabilizes the molecule via π-π stacking .
Q. What in vitro models are suitable for preliminary bioactivity assessment?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with kinases or cytochrome P450 enzymes using fluorometric or colorimetric substrates (e.g., NADPH depletion for oxidoreductases) .
- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) via MTT assays, with IC values calculated using non-linear regression .
- In Vivo Models : For lipid-lowering activity, use Triton WR-1339-induced hyperlipidemia in rats, monitoring serum cholesterol and triglycerides .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity or biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
- Molecular Docking : Simulate binding to targets like estrogen receptors or kinases using AutoDock Vina. Align results with experimental IC data to validate docking poses .
- MD Simulations : Assess stability in lipid bilayers or protein-binding pockets (e.g., 100-ns trajectories in GROMACS) to study conformational dynamics .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC values across assays, normalizing for variables like cell line (e.g., HeLa vs. HEK293) or incubation time .
- Purity Verification : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted aldehydes) may skew bioactivity .
- Mechanistic Studies : Perform kinetic assays (e.g., time-dependent inhibition) to distinguish direct target engagement from off-target effects .
Q. What mechanistic insights exist for its role in multi-component reactions (e.g., pyrazolo[3,4-b]pyridine synthesis)?
- Methodological Answer :
- Catalytic Pathways : In ChCl/Gly solvents, the compound acts as a Michael acceptor, forming C–C bonds with aldehydes and amines. The reaction proceeds via enolate intermediates, with FeO/GO/SOH nanoparticles enhancing yields (85–92%) through acid catalysis .
- Kinetic Studies : Monitor reaction progress via H NMR to identify rate-limiting steps (e.g., imine formation) and optimize catalyst loading (e.g., 5 mol% PdO-FeO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
